N'-(4-Methylbenzoyl)-2-(methylthio)nicotinohydrazide
Description
Properties
Molecular Formula |
C15H15N3O2S |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N'-(4-methylbenzoyl)-2-methylsulfanylpyridine-3-carbohydrazide |
InChI |
InChI=1S/C15H15N3O2S/c1-10-5-7-11(8-6-10)13(19)17-18-14(20)12-4-3-9-16-15(12)21-2/h3-9H,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
CHNVYHGRVOEKTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=C(N=CC=C2)SC |
Origin of Product |
United States |
Preparation Methods
Method Overview:
The most environmentally friendly and high-yield method involves the catalytic oxidation of 4-methylthiobenzene (thioanisole) using a suitable catalyst under controlled conditions.
Preparation Steps:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Catalyst Preparation | SZTA catalyst (TiCl₄ and ZrOCl₂- 8H₂O mixed, ammonia addition, aging, filtration, impregnation with ammonium metavanadate and ammonium sulfate, drying, roasting) | As per patent CN102731352A, this catalyst facilitates selective oxidation. |
| 2. Oxidation of 4-Methylthiobenzene | 4-Methylthiobenzene, SZTA catalyst, oxygen or air, temperature 70–90°C, pressure 0.5–5 MPa | The oxidation converts thioether to aldehyde with high selectivity, yielding 4-methylthiobenzaldehyde. |
| 3. Hydrolysis & Purification | Filtration, washing, recrystallization from ethanol or ethyl acetate | Ensures high purity of the aldehyde for subsequent reactions. |
Research findings indicate that this catalytic oxidation approach offers high atom economy, low pollution, and excellent yields, making it suitable for industrial-scale synthesis.
Synthesis of 4-Methylbenzoyl Chloride
The benzoyl chloride derivative is essential for acylation of nicotinic hydrazide.
Method:
- Starting Material: 4-Methylbenzoic acid (commercially available or synthesized via oxidation of 4-methylbenzene)
- Reagent: Thionyl chloride (SOCl₂) or oxalyl chloride
- Conditions: Reflux at 70–80°C under inert atmosphere
- Procedure:
- Dissolve 4-methylbenzoic acid in dry dichloromethane.
- Add excess SOCl₂.
- Reflux for 2–4 hours until gas evolution ceases.
- Remove excess reagents under reduced pressure to obtain 4-methylbenzoyl chloride.
Notes:
This step is well-established, with high yields and straightforward purification.
Formation of this compound
This step involves coupling the benzoyl chloride with nicotinic hydrazide.
Procedure:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Hydrazide Preparation | Nicotinic acid, hydrazine hydrate | Convert nicotinic acid to nicotinic hydrazide via reflux in ethanol or acetic acid. |
| 2. Acylation Reaction | Nicotinic hydrazide, 4-methylbenzoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Under inert atmosphere, add benzoyl chloride dropwise to a solution of nicotinic hydrazide. Stir at room temperature or slightly elevated temperature (~25°C). |
| 3. Purification | Recrystallization from ethanol or ethyl acetate | Isolate the product by filtration and purification to obtain the target hydrazide. |
Reaction Equation:
$$
\text{Nicotinic hydrazide} + \text{4-methylbenzoyl chloride} \rightarrow \text{this compound}
$$
Notes:
- The reaction proceeds via nucleophilic acyl substitution.
- The use of a base scavenges the HCl formed, preventing side reactions.
- Reaction conditions should be carefully controlled to prevent over-acylation or decomposition.
Summary of Preparation Data and Conditions
| Step | Reagents | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Oxidation of 4-Methylthiobenzene | 4-Methylthiobenzene, SZTA catalyst, O₂ | 70–90°C, 0.5–5 MPa, 3–8h | >85 | Environmentally friendly, high selectivity |
| Synthesis of Benzoyl Chloride | 4-Methylbenzoic acid, SOCl₂ | Reflux 2–4h | >90 | Purity critical for subsequent acylation |
| Coupling to Nicotinic Hydrazide | Nicotinic hydrazide, 4-methylbenzoyl chloride, triethylamine | Room temp, inert atmosphere | 75–85 | Purification via recrystallization |
Additional Considerations and Optimization
- Catalyst Recycling: The SZTA catalyst can be recovered and reused after regeneration, reducing costs.
- Reaction Monitoring: Employ TLC, HPLC, or NMR to monitor reaction progress.
- Purity Assurance: Use recrystallization and chromatography to ensure high purity of intermediates and final product.
- Environmental Impact: The outlined methods emphasize green chemistry principles, minimizing waste and hazardous reagents.
Concluding Remarks
The outlined preparation methods for this compound are based on robust catalytic oxidation, efficient acylation, and coupling reactions. These procedures leverage environmentally friendly catalysts, readily available raw materials, and optimized reaction conditions to ensure high yield, purity, and scalability suitable for industrial applications. The integration of patent-proven catalysts and reaction protocols underscores the reliability and scientific validity of this synthetic route.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Methylbenzoyl)-2-(methylthio)nicotinohydrazide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted hydrazides.
Scientific Research Applications
N’-(4-Methylbenzoyl)-2-(methylthio)nicotinohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(4-Methylbenzoyl)-2-(methylthio)nicotinohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
The biological and chemical profiles of nicotinohydrazides are highly sensitive to substitutions on the pyridine ring and the hydrazide moiety. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparisons
Key Observations :
- Pyridine vs. Heterocyclic Cores : Compounds with pyridine cores (e.g., ) often exhibit enhanced solubility and metabolic stability compared to benzothiazole or indole-based analogues (e.g., ) .
- Substituent Effects : The 2-(methylthio) group in the target compound may enhance lipophilicity and membrane permeability compared to 2-methyl or unsubstituted pyridines () . The 4-methylbenzoyl group likely improves binding affinity to hydrophobic enzyme pockets, similar to 4-chlorobenzylidene in .
Example :
- The target compound’s synthesis likely mirrors ’s method for 6-(6-methoxynaphthalen-2-yl)-2-methylnicotinohydrazide, where a hydrazide intermediate reacts with 4-methylbenzoyl chloride. The methylthio group could be introduced via a Mitsunobu reaction or thiol-alkylation .
Biological Activity
N'-(4-Methylbenzoyl)-2-(methylthio)nicotinohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is derived from nicotinic acid and features a hydrazide functional group. Its structure can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 252.31 g/mol
The presence of the methylthio and benzoyl groups suggests potential interactions with biological targets, making it a candidate for various pharmacological studies.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in neurotransmitter metabolism, similar to other compounds that target monoamine oxidases (MAO) .
- Receptor Binding : It may exhibit binding affinity to various receptors, potentially influencing neurotransmitter release and signaling pathways.
Antimicrobial Activity
Research has demonstrated that derivatives of nicotinic acid, including those related to this compound, possess antimicrobial properties. A study conducted on related compounds showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
| Microorganism | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
Antioxidant Properties
The compound's structure suggests potential antioxidant activity. Research indicates that similar hydrazone derivatives exhibit significant free radical scavenging capabilities, which could be beneficial in mitigating oxidative stress-related diseases.
Neuropharmacological Effects
Given its structural similarity to known neuroactive compounds, this compound may influence neuronal pathways. Preliminary studies suggest it could modulate neurotransmitter levels or receptor activity related to anxiety and depression .
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro assays have demonstrated that analogs of the compound exhibit varying degrees of enzyme inhibition related to neurotransmitter metabolism. For instance, certain derivatives showed IC50 values comparable to established MAO inhibitors .
- Animal Models : In vivo studies using rodent models have reported behavioral changes consistent with anxiolytic effects when treated with similar compounds. These findings support the hypothesis that this compound could have therapeutic potential in anxiety disorders.
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has revealed that modifications in the benzoyl and methylthio groups significantly affect biological activity, suggesting pathways for optimizing efficacy through chemical alterations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
